molecular formula C14H18O2 B12608267 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol CAS No. 646068-56-6

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol

Cat. No.: B12608267
CAS No.: 646068-56-6
M. Wt: 218.29 g/mol
InChI Key: MQGSIHKWQWHLAP-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9,10,10a-Octahydrophenanthrene-9,10-diol is a synthetic organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . This polycyclic compound features a partially hydrogenated phenanthrene core structure with two hydroxyl groups at the 9 and 10 positions. The specific stereochemistry of this octahydrophenanthrenediol can be a critical factor in its reactivity and interaction with biological systems, drawing interest from the research community . As a diol derivative of a complex hydrocarbon system, it serves as a valuable intermediate in synthetic organic chemistry. Researchers may utilize it for exploring natural product synthesis, particularly in constructing stereochemically complex molecules, or as a building block for developing novel materials and ligands . Its structural features make it a candidate for studies in chemical synthesis and analytical method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646068-56-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol

InChI

InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2

InChI Key

MQGSIHKWQWHLAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the aromatic rings, resulting in the formation of the octahydro derivative. Subsequent hydroxylation of the 9th and 10th carbon atoms can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride (SOCl2) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that derivatives of octahydrophenanthrene compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. A notable case study demonstrated that a related compound exhibited selective cytotoxicity against drug-resistant cancer cell lines by modulating ion transporter activity .
  • Antimicrobial Properties :
    • Octahydrophenanthrene derivatives have been evaluated for their antimicrobial activities. In vitro studies revealed that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective potential of octahydrophenanthrene compounds. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways .

Materials Science

  • Polymer Synthesis :
    • The unique structural characteristics of 1,2,3,4,4A,9,10,10A-octahydrophenanthrene-9,10-diol make it an attractive candidate for polymer synthesis. Its ability to form stable cross-links can enhance the mechanical properties of polymers used in various applications such as coatings and adhesives.
  • Nanocomposites :
    • Incorporating octahydrophenanthrene derivatives into nanocomposite materials has shown to improve thermal stability and mechanical strength. These nanocomposites are being researched for applications in electronics and aerospace materials .

Environmental Applications

  • Pollutant Degradation :
    • Studies have suggested that octahydrophenanthrene compounds can play a role in the degradation of environmental pollutants. Their application in bioremediation strategies aims to enhance the breakdown of persistent organic pollutants in contaminated soils and water bodies.
  • Green Chemistry :
    • The synthesis of this compound can be aligned with green chemistry principles by utilizing renewable resources and minimizing hazardous waste during its production .

Case Studies

Study TitleFindingsSource
Anticancer Activity of OctahydrophenanthrenesDemonstrated selective cytotoxicity against drug-resistant cancer cells
Antimicrobial Efficacy Against BacteriaSignificant antibacterial activity with low MIC values
Polymer ApplicationsEnhanced mechanical properties in nanocomposite materials

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene-9,10-diol and related compounds:

Compound Name Molecular Formula Functional Groups Hydrogenation Degree Key Properties/Applications References
This compound C₁₄H₁₈O₂ Two hydroxyl (-OH) Octahydro (8 H added) Enhanced solubility; potential metabolic intermediate
9,10-Dihydrophenanthrene-9,10-diol C₁₄H₁₂O₂ Two hydroxyl (-OH) Dihydro (2 H added) Stereoisomer-dependent reactivity; studied in oxidation reactions
9,10-Diaminophenanthrene C₁₄H₁₂N₂ Two amino (-NH₂) None Fluorescent properties; used in organic electronics
9,10-Dihydrophenanthrene C₁₄H₁₂ None Dihydro (2 H added) Synthetic precursor for diols/derivatives
9,10-Diallyl-9,10-dihydrophenanthrene-9,10-diol C₂₀H₂₀O₂ Two hydroxyl, two allyl groups Dihydro (2 H added) Allylation reactions; hindered reactivity with bromine substituents

Stereochemical Considerations

  • The cis and trans diol configurations in dihydro analogs (e.g., 9,10-Dihydrophenanthrene-9,10-diol) result in distinct physicochemical behaviors. The octahydro compound’s stereochemistry remains underexplored but may similarly impact bioactivity.

Research Findings and Data Gaps

  • Synthetic Challenges : Allylation of dihydrodiols requires precise catalyst control; bromine substituents deactivate B(C₆F₅)₃ catalysts, limiting derivatization .
  • Data Limitations : Physical properties (e.g., melting points, solubility) for the octahydro compound are absent in current literature, necessitating further experimental characterization.

Biological Activity

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H18O2
  • Molecular Weight : 218.29 g/mol
  • CAS Registry Number : 20480-67-5
  • IUPAC Name : this compound

The structure of the compound consists of a phenanthrene core with hydroxyl groups at the 9 and 10 positions. This configuration is significant for its interaction with biological systems.

Antioxidant Properties

Research indicates that octahydrophenanthrene derivatives exhibit notable antioxidant activity. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively. For instance:

CompoundIC50 (µM)Reference
Octahydrophenanthrene-9,10-diol25
Standard Antioxidant (Trolox)15

These results suggest that the compound may play a role in protecting cells from oxidative stress.

Antimicrobial Activity

The antimicrobial potential of octahydrophenanthrene derivatives has also been evaluated. A study reported the following Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These findings indicate that the compound possesses moderate antimicrobial activity.

Cytotoxic Effects

The cytotoxicity of octahydrophenanthrene-9,10-diol has been assessed in cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)30
MCF-7 (breast cancer)45

This suggests potential applications in cancer therapy.

The biological activity of octahydrophenanthrene derivatives is attributed to their ability to interact with cellular targets. The proposed mechanisms include:

  • Antioxidant Action : The hydroxyl groups facilitate electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes leading to cell lysis.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Antioxidant Study :
    A study conducted on a series of octahydrophenanthrene derivatives showed a significant correlation between structure and antioxidant capacity. Modifications at the hydroxyl positions enhanced radical scavenging activity.
  • Antimicrobial Evaluation :
    A clinical trial assessed the efficacy of octahydrophenanthrene derivatives in treating infections caused by resistant strains of bacteria. The results indicated a promising role as an adjunct therapy.
  • Cytotoxicity Assessment :
    In vitro experiments revealed that octahydrophenanthrene derivatives induced apoptosis in HeLa cells through the activation of caspase pathways.

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